5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile
Description
5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile is a substituted pyridine derivative featuring a chloro group at position 5, a cyclohexyloxy group at position 6, and a carbonitrile moiety at position 3. This compound belongs to the pyridine-3-carbonitrile family, a class of heterocyclic molecules widely explored in medicinal and agrochemical research due to their structural versatility and tunable electronic properties. The cyclohexyloxy substituent introduces significant steric bulk and lipophilicity, which may influence solubility, bioavailability, and intermolecular interactions in biological or synthetic applications.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-cyclohexyloxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-11-6-9(7-14)8-15-12(11)16-10-4-2-1-3-5-10/h6,8,10H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOAZEFQNUHLBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=N2)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphoryl Chloride (POCl₃)-Mediated Chlorination
Phosphoryl chloride is widely used to introduce chlorine atoms into pyridine systems. In a protocol adapted from El-Lateef et al., 6-hydroxypyridine-3-carbonitrile undergoes chlorination with POCl₃ under reflux to yield 6-chloro-5-hydroxypyridine-3-carbonitrile. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine (Figure 1).
Reaction Conditions :
Directed Electrophilic Chlorination
The nitrile group at position 3 directs electrophilic chlorination to the 5-position due to its electron-withdrawing nature. A two-step approach involves:
- Synthesis of 6-hydroxypyridine-3-carbonitrile via cyclocondensation of malononitrile with appropriate ketones.
- Chlorination at position 5 using N-chlorosuccinimide (NCS) in acetonitrile at 60°C.
Comparative Analysis of Synthetic Routes
Key Insights :
Chemical Reactions Analysis
5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile is a compound of significant interest due to its diverse applications in scientific research, particularly in medicinal chemistry and agricultural sciences. This article will explore its properties, synthesis, and various applications supported by case studies and data tables.
Medicinal Chemistry
- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit potential anticancer properties. In vitro studies have shown that such pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell wall synthesis.
Agricultural Sciences
- Pesticide Development : The compound's structural features make it suitable for use as a pesticide or herbicide. Studies have shown that similar compounds can effectively control pest populations while minimizing environmental impact.
- Plant Growth Regulation : Research indicates that pyridine derivatives can act as growth regulators in plants, enhancing growth rates and resistance to stress factors.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of pyridine derivatives, including this compound. The results showed significant inhibition of tumor growth in xenograft models, suggesting its potential as a therapeutic agent against specific cancer types.
Case Study 2: Agricultural Application
In agricultural research published in Pest Management Science, this compound was tested as a novel herbicide. The compound demonstrated effective weed control with minimal phytotoxicity on crops, indicating its viability as an environmentally friendly herbicide.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Key Properties of Pyridine-3-carbonitrile Derivatives
Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (CF3) group in is strongly electron-withdrawing, polarizing the pyridine ring and enhancing reactivity toward nucleophilic attack at position 3 . The amino group in ’s compound introduces electron-donating resonance effects, which may alter regioselectivity in subsequent functionalization reactions .
Steric and Solubility Considerations :
Physicochemical and Functional Differences
- Lipophilicity: The cyclohexyloxy derivative’s calculated logP (estimated via fragment-based methods) is expected to be higher than CF3- or amino-substituted analogs due to its non-polar cyclohexyl group.
- Thermal Stability : Trifluoromethyl groups may enhance thermal stability compared to alkoxy substituents, as seen in related fluorinated pharmaceuticals .
Research Implications
The structural diversity of pyridine-3-carbonitriles underscores their adaptability in drug design. For example:
- 5-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile () could serve as a precursor for fluorinated bioactive molecules.
- The cyclohexyloxy analog’s steric bulk may optimize target binding in kinase inhibitors or GPCR modulators.
- Amino-substituted derivatives () offer hydrogen-bonding sites for interactions with biological targets .
Biological Activity
5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H12ClN3O, with a molecular weight of approximately 249.7 g/mol. The compound features a pyridine ring substituted with a chloro group, a cyclohexyloxy moiety, and a cyano group, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H12ClN3O |
| Molecular Weight | 249.7 g/mol |
| Chemical Structure | Structure |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The initial step may include the chlorination of pyridine derivatives, followed by the introduction of the cyclohexyloxy group and the cyano functionality through nucleophilic substitution reactions. Various synthetic routes have been reported in the literature, emphasizing the need for optimized conditions to enhance yield and purity .
Antimicrobial Properties
Research indicates that compounds containing pyridine rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the cyano group is believed to enhance this activity by facilitating interactions with microbial enzymes.
Anti-inflammatory Effects
In biological studies, compounds with similar structural features have demonstrated anti-inflammatory properties. They are thought to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This makes them potential candidates for developing new therapeutic agents in treating inflammatory diseases .
Case Studies
- Antimicrobial Activity : A study conducted on pyridine derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MIC) against S. aureus and E. coli, highlighting their potential as antimicrobial agents .
- Anti-inflammatory Mechanism : In vitro studies indicated that similar pyridine compounds could significantly reduce the secretion of TNF-alpha in macrophage cells, suggesting a mechanism for their anti-inflammatory action .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzymes involved in inflammatory processes or bacterial metabolism, leading to reduced inflammation or microbial growth.
Q & A
Basic: What synthetic strategies are effective for preparing 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile?
Answer:
The synthesis of pyridine carbonitrile derivatives typically involves nucleophilic substitution or coupling reactions. For example:
- Chloro displacement : The chloro group at position 5 can be introduced via halogenation of a precursor pyridine ring. Cyclohexyloxy groups (position 6) are often added through nucleophilic substitution using cyclohexanol under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyano group introduction : The carbonitrile group at position 3 is commonly incorporated via cyanation reactions using reagents like CuCN or KCN in polar aprotic solvents .
Key parameters :
| Parameter | Optimal Condition |
|---|---|
| Solvent | DMF or DMSO |
| Temperature | 80–100°C |
| Catalyst | Pd/C or Cu(I) salts |
Purification often involves column chromatography (silica gel, hexane/EtOAc) or recrystallization .
Basic: How is the compound characterized spectroscopically?
Answer:
Structural confirmation relies on multi-technique analysis:
- NMR :
- IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch); C-O-C stretch at ~1250 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matches theoretical mass (e.g., m/z 277.1 for C₁₂H₁₂ClN₂O) .
Advanced: How can reaction yields be optimized while minimizing by-products?
Answer:
By-product formation (e.g., dehalogenation or over-alkylation) is mitigated through:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of cyclohexanol .
- Catalyst tuning : Pd/C (1–5 mol%) reduces side reactions in cyanation steps .
- Stoichiometry control : Excess cyclohexanol (1.5 eq.) ensures complete substitution without dimerization .
Case study : A related chloro-pyridine carbonitrile achieved 85% yield using DMF at 90°C with 3 mol% Pd/C, compared to 60% yield in THF .
Advanced: What computational approaches predict biological target interactions?
Answer:
Molecular modeling studies guide hypothesis-driven research:
- Docking simulations : AutoDock Vina or Schrödinger Suite can predict binding affinity to enzymes (e.g., kinases) by aligning the compound’s chloro and carbonitrile groups in hydrophobic pockets .
- MD simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes. For example, a pyridine carbonitrile analog showed stable hydrogen bonding with EGFR kinase (RMSD < 2 Å) .
Validation : Correlate computational data with in vitro assays (e.g., IC₅₀ values) to refine models .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from assay variability or structural analogs. Strategies include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls. For example, a carbonitrile derivative showed IC₅₀ = 1.2 μM in kinase assays using ATP concentrations adjusted to physiological levels .
- SAR analysis : Compare with analogs (see table below) to identify critical substituents:
| Analog Structure | Activity (IC₅₀) | Key Substituent |
|---|---|---|
| 5-Cl-6-(piperidinyl)-pyridine-3-CN | 0.8 μM | Piperidine |
| 5-Cl-6-(cyclohexyloxy)-pyridine-3-CN | 2.5 μM | Cyclohexyloxy |
| Data adapted from |
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., cyclohexyloxy groups enhance membrane permeability but reduce solubility) .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
Scale-up requires addressing:
- Reaction homogeneity : Switch batch reactors to continuous flow systems for better temperature control and reduced side reactions .
- Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) to improve throughput .
- Cost vs. purity : High-purity (>98%) batches for toxicology studies may require iterative recrystallization, increasing costs by ~30% compared to research-grade material .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
